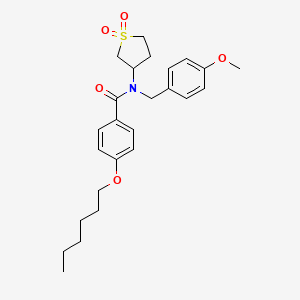![molecular formula C24H29N7O B15098698 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15098698.png)
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline moiety, a piperazine ring, and a triazine core, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety and finally the triazine core. Key steps include:
Formation of the Quinoline Derivative: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of the Piperazine Ring: The quinoline derivative is then reacted with 2-methoxyphenylpiperazine under nucleophilic substitution conditions.
Formation of the Triazine Core: The final step involves the reaction of the intermediate with cyanuric chloride under basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolone derivatives.
Reduction: The triazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The triazine core can act as a scaffold, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,4-Dihydroquinoline Derivatives: Known for their antimicrobial and anticancer properties.
Piperazine Derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Triazine Derivatives: Utilized in the development of herbicides and pharmaceuticals.
Uniqueness
What sets 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine apart is its multi-functional structure, combining the properties of quinoline, piperazine, and triazine moieties. This unique combination enhances its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C24H29N7O |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H29N7O/c1-32-21-11-5-4-10-20(21)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-6-8-18-7-2-3-9-19(18)31/h2-5,7,9-11H,6,8,12-17H2,1H3,(H2,25,26,27,28) |
InChIキー |
KEPXUXLMCBPRHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B15098617.png)
![2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15098625.png)


![3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B15098647.png)

![2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15098652.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B15098662.png)
![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B15098664.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B15098671.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide](/img/structure/B15098678.png)


![2-[4-(Difluoromethoxy)phenyl]indolizine](/img/structure/B15098705.png)
